Dropropizina
Descripción general
Descripción
La dropropizina es un supresor de la tos de acción periférica que se utiliza para aliviar la tos causada por alergias o resfriados. Se vende en varias formas, incluidos supositorios, tabletas y jarabe, y está disponible en varios países, incluidos Alemania, América Central, América del Sur y algunos países africanos . La this compound es conocida por su eficacia en la supresión de la tos sin causar efectos secundarios en el sistema nervioso central.
Aplicaciones Científicas De Investigación
La dropropizina tiene diversas aplicaciones de investigación científica, incluido su uso en química, biología, medicina e industria. En química, se utiliza como patrón de referencia para la determinación de this compound en formulaciones farmacéuticas mediante métodos espectrofotométricos . En biología y medicina, se estudia la this compound por sus propiedades antitusivas y sus posibles ventajas terapéuticas en el tratamiento de la tos sin causar efectos secundarios en el sistema nervioso central . En la industria farmacéutica, la this compound se utiliza en el desarrollo de supresores de la tos y medicamentos relacionados .
Análisis Bioquímico
Biochemical Properties
Dropropizine acts by inhibiting the cough reflex through its action on the peripheral receptors and their afferent conductors .
Cellular Effects
Dropropizine is used to stop a cough caused by allergies or a cold . It has been found to be an effective antitussive drug in both children and adults, with statistically significant better overall efficacy outcomes vs. central antitussive drugs in terms of reducing cough intensity and frequency, and nocturnal awakenings .
Molecular Mechanism
It is known to act primarily to reduce the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) .
Temporal Effects in Laboratory Settings
It has been found to be an effective antitussive drug in both children and adults .
Metabolic Pathways
It is known that Dropropizine is metabolized in humans mainly by hydroxylation of the aromatic ring, by N-dealkylation of the parent drug and of the hydroxyl-metabolite to the corresponding N-phenylpiperazines, and by degradation of the piperazine moiety .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La dropropizina se puede sintetizar acoplando 1-fenilpiperazina con glicidol (1,2-epoxi-3-hidroxipropano). Este proceso implica la reacción de 1-fenilpiperazina con glicidol en condiciones controladas para formar this compound . Los enantiómeros de la this compound se pueden preparar utilizando ésteres de oxima y lipasas soportadas de Pseudomonas cepacia, lo que permite la separación de ®- y (S)-dropropizina con altos rendimientos óptico y químico.
Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando la misma reacción de acoplamiento de 1-fenilpiperazina con glicidol. El proceso se optimiza para obtener un alto rendimiento y pureza, asegurando que el producto final cumpla con los estándares farmacéuticos. Los enantiómeros se separan y purifican mediante recristalización para obtener el enantiómero deseado con mínimas impurezas .
Análisis De Reacciones Químicas
Tipos de reacciones: La dropropizina sufre varias reacciones químicas, incluida la hidroxilación del anillo aromático, la N-desalquilación para formar N-fenilpiperazinas y la degradación de la porción piperazina. Estas reacciones son esenciales para su metabolismo en el cuerpo humano.
Reactivos y condiciones comunes: La reacción de hidroxilación generalmente implica el uso de agentes oxidantes, mientras que la N-desalquilación requiere enzimas o reactivos químicos específicos que facilitan la eliminación de grupos alquilo del átomo de nitrógeno. La degradación de la porción piperazina puede ocurrir en condiciones ácidas o básicas, dependiendo de los productos deseados.
Principales productos formados: Los principales productos formados a partir de las reacciones químicas de la this compound incluyen metabolitos hidroxilados y N-fenilpiperazinas. Estos metabolitos se pueden detectar en la orina humana utilizando cromatografía de gases-espectrometría de masas (GC-MS), lo que proporciona evidencia de la ingesta de this compound.
Mecanismo De Acción
La dropropizina actúa como un antitusivo periférico, lo que significa que suprime la tos actuando sobre los receptores periféricos y sus conductores aferentes. No afecta el sistema nervioso central, lo que lo diferencia de los antitusivos opioides que pueden causar efectos secundarios como estreñimiento y depresión respiratoria . Los objetivos moleculares y las vías involucradas en su mecanismo de acción incluyen la modulación de la actividad de las fibras C, lo que ayuda a reducir el reflejo de la tos .
Comparación Con Compuestos Similares
Compuestos similares:
- Levodropropizina
- Dextrothis compound
- N-fenilpiperazina
Comparación: La this compound es única en su modo de acción periférico, lo que la diferencia de otros antitusivos que actúan sobre el sistema nervioso central. La levothis compound, el isómero levo de la this compound, también actúa como un antitusivo periférico, pero se prefiere por su mejor relación actividad antitusiva/efecto sedante . La dextrothis compound, el enantiómero dextrorrotatorio, se usa con menos frecuencia debido a su menor selectividad y mayores efectos secundarios . La N-fenilpiperazina, un precursor en la síntesis de this compound, no posee propiedades antitusivas, pero es esencial en la producción de this compound .
La acción periférica única de la this compound y sus mínimos efectos secundarios la convierten en un compuesto valioso en el tratamiento de la tos, diferenciándola de otros compuestos similares.
Propiedades
IUPAC Name |
3-(4-phenylpiperazin-1-yl)propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVWPYVOOKLBCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CO)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045624 | |
Record name | Dropropizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855842 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17692-31-8 | |
Record name | (±)-Dropropizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17692-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dropropizine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dropropizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13785 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | dropropizine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dropropizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dropropizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DROPROPIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0K8WHL37U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dropropizine?
A1: Dropropizine is a non-opioid antitussive drug that primarily acts on the peripheral nervous system to suppress cough. [, , ] While its exact mechanism is not fully elucidated, research suggests it inhibits the cough reflex by acting on peripheral receptors and their afferent conductors. []
Q2: Does Dropropizine interact with opioid receptors?
A3: No, receptor binding studies indicate that Dropropizine does not interact with opioid receptors. This characteristic contributes to its non-narcotic profile and lack of dependence potential. []
Q3: What is the molecular formula and weight of Dropropizine?
A5: Dropropizine has the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol. []
Q4: Is there any spectroscopic data available for Dropropizine?
A4: Yes, studies report utilizing various spectroscopic techniques to characterize Dropropizine and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR has been used to confirm the structure of synthesized Dropropizine and its derivatives. [, , ]
- Infrared (IR) spectroscopy: IR spectroscopy has also been employed to confirm the structure of synthesized Dropropizine derivatives. []
- Mass Spectrometry (MS): Studies have utilized LC-ESI-MS/MS for the enantioselective determination of Dropropizine enantiomers in biological samples. []
Q5: Are there specific formulation strategies mentioned for Dropropizine to improve its stability or bioavailability?
A8: While the provided abstracts do not delve into specific formulation strategies, it's worth noting that Dropropizine is commercially available in various formulations, including tablets, syrups, and oral solutions. [] These formulations likely utilize excipients and manufacturing techniques to ensure optimal drug stability, solubility, and bioavailability.
Q6: Does Dropropizine exhibit any catalytic properties?
A6: Based on the provided research, there is no evidence suggesting that Dropropizine possesses any intrinsic catalytic properties. Its primary pharmacological activity lies in its antitussive effects.
Q7: Have there been any computational chemistry studies conducted on Dropropizine?
A10: Yes, one study employed computational modeling (PM3 semi-empirical method) to simulate the interaction between Dropropizine and a molecularly imprinted polymer designed for its selective extraction. [] This study provided insights into the potential binding mechanism and selectivity of the imprinted polymer towards Dropropizine.
Q8: How do structural modifications of Dropropizine affect its activity?
A11: While specific SAR studies weren't extensively discussed in the abstracts, one study explored the synthesis and antitussive activity of Dropropizine derivatives modified at the 1-hydroxy group. [] This research suggests that introducing amino functional groups at this position leads to compounds with comparable antitussive activity to Levodropropizine.
Q9: What is the pharmacokinetic profile of Dropropizine?
A12: Studies in rats show that Dropropizine is absorbed after oral administration and exhibits non-stereoselective pharmacokinetics, meaning both enantiomers (Levodropropizine and Dextrodropropizine) have similar absorption, distribution, metabolism, and excretion profiles. [] Research in humans revealed that the presence of Dextrodropropizine might increase the plasma and tissue exposure of Levodropropizine, especially after oral administration of the racemic mixture. []
Q10: How is Dropropizine metabolized in humans?
A10: Research indicates that Dropropizine undergoes several metabolic pathways in humans, including:
- Hydroxylation of the aromatic ring. []
- N-dealkylation of both the parent drug and its hydroxylated metabolite. []
- Degradation of the piperazine moiety. []
Q11: Does the enantiomeric form of Dropropizine affect its antitussive activity?
A15: Yes, Levodropropizine, the (S)-enantiomer of Dropropizine, has been shown to possess similar antitussive activity to the racemic mixture while exhibiting fewer CNS side effects. [, , ] This finding led to the development and marketing of Levodropropizine as a safer alternative to the racemic drug.
Q12: What models have been used to study the antitussive activity of Dropropizine?
A12: Various animal models have been employed to evaluate the antitussive efficacy of Dropropizine and Levodropropizine, including:
- Guinea pigs: Mechanically and electrically induced cough models in anesthetized guinea pigs. [, ]
- Rabbits: Mechanically and electrically induced cough models in anesthetized rabbits. []
- Dogs: Cough induced by mechanical stimulation of the trachea in conscious dogs. []
- Cats: Mechanically induced cough models in conscious cats. [, , ]
Q13: How does the antitussive effect of Dropropizine compare to other antitussives in experimental settings?
A13: Studies have compared the antitussive efficacy of Dropropizine and Levodropropizine to other commonly used antitussives:
- Codeine: Dropropizine and Levodropropizine generally demonstrate lower antitussive potency compared to codeine, a centrally acting opioid antitussive. [, , , ]
- Other Non-narcotic Antitussives: The efficacy of Dropropizine and Levodropropizine has been found comparable to other non-narcotic antitussives, like prenoxdiazine. [, ]
Q14: Have any human studies been conducted to assess the antitussive efficacy of Dropropizine?
A18: Yes, a double-blind, placebo-controlled study in healthy volunteers assessed the antitussive effects of single oral doses of Dropropizine and Levodropropizine using a citric acid-induced cough model. [] Results demonstrated a significant reduction in cough response following the administration of both compounds compared to placebo.
Q15: What is known about the toxicity profile of Dropropizine?
A19: While the provided research doesn't specifically address toxicity data, one study mentions conducting an oral toxicity study of Dropropizine in pure-bred dogs. [] This suggests that toxicological assessments have been performed, but specific details are not provided within the abstract.
Q16: What analytical methods are commonly used to determine Dropropizine levels?
A16: Several analytical techniques have been employed for the determination of Dropropizine, including:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection (HPLC-UV), is widely used for the separation and quantification of Dropropizine enantiomers in various matrices, including raw materials, pharmaceutical formulations, and biological samples. [, , , ]
- Spectrophotometry: Both UV-Vis spectrophotometry and derivative spectrophotometry have been explored for the quantification of Dropropizine in pharmaceutical formulations. [, , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been used to study the metabolism of Dropropizine in humans and to analyze its presence in urine samples. []
- Voltammetry: Voltammetric methods have also been proposed for the determination of Dropropizine in pharmaceutical formulations and biological fluids. []
Q17: Has the use of molecularly imprinted polymers (MIPs) been investigated for Dropropizine analysis?
A21: Yes, one study explored the application of MIPs for the selective extraction and enrichment of Dropropizine. [] This research demonstrated the potential of MIPs as a sample preparation technique for Dropropizine analysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.